3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3F4TMDBA) is a novel organoboron compound with potential applications in medicinal chemistry, synthetic organic chemistry, and drug discovery. It is a boron-containing molecule with a unique structure and chemical properties, which makes it an attractive target for research and development. 3F4TMDBA is a highly versatile compound that can be used in a variety of different ways, including as a catalyst, an inhibitor, a substrate, and a reagent.
Scientific Research Applications
Organic Synthesis Reactions
This compound serves as a significant reaction intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions . Its unique structure allows for versatile applications in creating complex organic molecules.
Crystallography and Conformational Analysis
The compound’s crystal structure can be determined through X-ray diffraction, and its conformation analyzed using Density Functional Theory (DFT). This aids in understanding the molecular structure characteristics and the conformation of the compound .
Boron Neutron Capture Therapy (BNCT)
Due to its boric acid derivative nature, this compound has potential applications in BNCT, a type of cancer treatment that targets tumor cells at the molecular level .
Drug Delivery Systems
The compound’s structure is conducive to being used in feedback control drug transport polymers, which are crucial for targeted drug delivery in cancer therapies .
Suzuki Reaction Nucleophile
As an arylboronic acid derivative, it is stable to water and air, making it an important nucleophile in the Suzuki reaction, which is widely used in pharmaceuticals and organic chemistry .
Fluorine-Containing Pharmaceuticals
The presence of a fluorine atom enhances the compound’s biological activity, stability, and drug resistance, making it valuable in the development of fluorine-containing drugs .
properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHJXNAIHHVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736459 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957346-54-2 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957346-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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